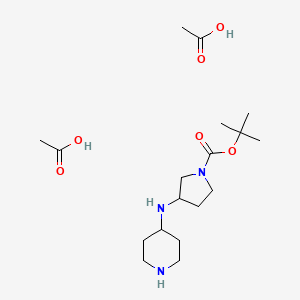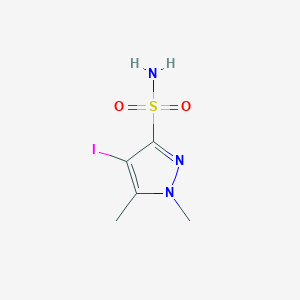
1-(3-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride, commonly referred to as 1-BDFE-HCl, is a synthetic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 183 °C. 1-BDFE-HCl has a molecular formula of C7H7BrClF2N and a molecular weight of 243.59 g/mol. It has been used in a variety of laboratory experiments to study the effects of various biological processes.
Scientific Research Applications
1-BDFE-HCl has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, receptor binding, and protein-protein interactions. It has also been used to study the effects of various drugs on the body and to study the effects of various hormones on cell growth and development.
Mechanism of Action
1-BDFE-HCl binds to specific receptors in the body, such as the serotonin 5-HT2A receptor. This binding results in the inhibition of certain biochemical processes, such as the production of serotonin. The inhibition of these processes can lead to changes in behavior, mood, and cognition.
Biochemical and Physiological Effects
1-BDFE-HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of serotonin, which can lead to changes in behavior, mood, and cognition. It has also been shown to increase dopamine levels, which can lead to an increase in motivation and reward-seeking behavior. Additionally, it has been shown to increase the activity of certain enzymes, such as phosphodiesterase, which can lead to a decrease in inflammation.
Advantages and Limitations for Lab Experiments
1-BDFE-HCl has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is relatively stable and has a low toxicity. On the other hand, it has a low solubility in water and is not suitable for use in vivo experiments.
Future Directions
1-BDFE-HCl has potential for use in a variety of future research applications. For example, it could be used to study the effects of various drugs on the body and to study the effects of various hormones on cell growth and development. Additionally, it could be used to study the effects of enzyme inhibition, receptor binding, and protein-protein interactions. Finally, it could be used to study the effects of various compounds on the nervous system, such as the effects of serotonin and dopamine on behavior.
Synthesis Methods
The synthesis of 1-BDFE-HCl involves a multi-step process. The first step is the reaction of 3-bromophenylboronic acid with 2,2-difluoroethan-1-amine in the presence of a catalytic amount of palladium acetate to form 1-(3-bromophenyl)-2,2-difluoroethan-1-amine. The second step is the hydrochlorination of the amine to give 1-(3-bromophenyl)-2,2-difluoroethan-1-amine hydrochloride.
properties
IUPAC Name |
1-(3-bromophenyl)-2,2-difluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N.ClH/c9-6-3-1-2-5(4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJPBJOILFHRFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![t-Butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl)carbamate](/img/structure/B6298640.png)
![Ethyl 1-(4'-(5-amino-1-methyl-1H-pyrazol-3-yl)-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B6298647.png)
![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6298649.png)
![3,6-Diazabicyclo[3.1.1]heptane hydrochloride, 95%](/img/structure/B6298659.png)




![1-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]oxaborinine-8-carboxylic acid](/img/structure/B6298687.png)
![Methyl 2-methoxy-6-((3aS,4S,6s,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoate](/img/structure/B6298696.png)


